![molecular formula C8H8BrClN2 B6182905 4-bromo-1H-indol-2-amine hydrochloride CAS No. 28493-01-8](/img/no-structure.png)
4-bromo-1H-indol-2-amine hydrochloride
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Overview
Description
4-bromo-1H-indol-2-amine hydrochloride is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-1H-imidazole, suggests that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, vapors, or spray, and to avoid contact with skin and eyes .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions for 4-bromo-1H-indol-2-amine hydrochloride could involve further exploration of its therapeutic possibilities.
Mechanism of Action
Target of Action
4-Bromo-1H-indol-2-amine hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological processes, including cell biology, and are involved in the treatment of cancer cells, microbes, and different types of disorders .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets. The indole nucleus in the compound binds with high affinity to these receptors, which can lead to changes in cellular processes . .
Biochemical Pathways
Indole derivatives, including 4-bromo-1H-indol-2-amine hydrochloride, can affect various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-bromo-1H-indol-2-amine hydrochloride’s action depend on its interaction with its targets and the biochemical pathways it affects. Given its potential biological activities, the compound could have a range of effects, from antiviral to anticancer effects . .
Action Environment
The action, efficacy, and stability of 4-bromo-1H-indol-2-amine hydrochloride can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Additionally, the compound’s efficacy can be influenced by factors such as the physiological environment and the presence of other compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-indol-2-amine hydrochloride involves the reaction of 4-bromoindole with 2-nitrobenzaldehyde followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "4-bromoindole", "2-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 4-bromoindole is reacted with 2-nitrobenzaldehyde in the presence of a base such as sodium methoxide in methanol to yield the corresponding nitro compound.", "Step 2: The nitro compound is then reduced to the corresponding amine using a reducing agent such as sodium borohydride in a solvent such as methanol.", "Step 3: The amine is then reacted with hydrochloric acid in a solvent such as diethyl ether to yield the final product, 4-bromo-1H-indol-2-amine hydrochloride." ] } | |
CAS RN |
28493-01-8 |
Product Name |
4-bromo-1H-indol-2-amine hydrochloride |
Molecular Formula |
C8H8BrClN2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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